REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10](OS(OCC)(=O)=O)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH3:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3.4|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1F)O
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Name
|
|
Quantity
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1.58 mL
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Type
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reactant
|
Smiles
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C(C)OS(=O)(=O)OCC
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Name
|
|
Quantity
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9.4 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under refluxed for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (50 mL)
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Type
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WASH
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Details
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washed with water (30 mL) and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C(C=CC(=C1)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |